Cas no 423738-40-3 ((4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine)

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine 化学的及び物理的性質
名前と識別子
-
- N-(4-Chlorobenzyl)-1-(3,4-dimethoxyphenyl)methanamine
- 1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine
- AC1LH3E5
- AG-F-50665
- BIM-0038002.P001
- CBMicro_037982
- CTK4I6112
- MolPort-002-085-330
- Oprea1_395741
- STK127322
- 1-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)methanamine
- 423738-40-3
- DTXSID20356753
- CHEMBRDG-BB 5938149
- AKOS001647163
- N-(4-chlorobenzyl)(3,4-dimethoxyphenyl)methanamine
- [(4-CHLOROPHENYL)METHYL][(3,4-DIMETHOXYPHENYL)METHYL]AMINE
- (4-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE
- AK-968/15362153
- (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
-
- MDL: MFCD02107010
- インチ: InChI=1S/C16H18ClNO2/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12/h3-9,18H,10-11H2,1-2H3
- InChIKey: UAYHEOFEFXRWCU-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Cl)OC
計算された属性
- せいみつぶんしりょう: 291.10300
- どういたいしつりょう: 291.1026065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- PSA: 30.49000
- LogP: 4.03790
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine セキュリティ情報
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C366043-50mg |
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine |
423738-40-3 | 50mg |
$ 50.00 | 2022-04-01 | ||
A2B Chem LLC | AF67447-10mg |
(4-chlorobenzyl)(3,4-dimethoxybenzyl)amine |
423738-40-3 | 95% | 10mg |
$285.00 | 2024-04-20 | |
A2B Chem LLC | AF67447-20mg |
(4-chlorobenzyl)(3,4-dimethoxybenzyl)amine |
423738-40-3 | 95% | 20mg |
$300.00 | 2024-04-20 | |
TRC | C366043-500mg |
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine |
423738-40-3 | 500mg |
$ 80.00 | 2022-04-01 | ||
TRC | C366043-100mg |
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine |
423738-40-3 | 100mg |
$ 65.00 | 2022-04-01 | ||
A2B Chem LLC | AF67447-5mg |
(4-chlorobenzyl)(3,4-dimethoxybenzyl)amine |
423738-40-3 | 95% | 5mg |
$257.00 | 2024-04-20 | |
A2B Chem LLC | AF67447-50mg |
(4-chlorobenzyl)(3,4-dimethoxybenzyl)amine |
423738-40-3 | 95% | 50mg |
$413.00 | 2024-04-20 |
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amineに関する追加情報
Introduction to (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine and Its Significance in Modern Chemical Biology
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, with the CAS number 423738-40-3, is a compound of considerable interest in the field of chemical biology and pharmaceutical research. This amine derivative exhibits unique structural and chemical properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes. The presence of both chloro and dimethoxy substituents on the benzyl rings imparts distinct reactivity and binding characteristics, which are highly relevant in the design of targeted molecular interactions.
The compound's structure, characterized by a bifurcated amine functionality connected to two distinct aromatic rings, positions it as a versatile intermediate in synthetic chemistry. The chloro-substituted benzyl group, for instance, can participate in nucleophilic substitution reactions, while the dimethoxybenzyl moiety offers steric and electronic influences that can modulate binding affinities. Such features are particularly advantageous in the context of drug discovery, where precise control over molecular interactions is paramount.
In recent years, there has been growing interest in amine derivatives as pharmacophores due to their ability to engage with biological targets through hydrogen bonding and other non-covalent interactions. The specific arrangement of functional groups in (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine allows for fine-tuning of these interactions, making it a promising scaffold for designing molecules with enhanced selectivity and potency. This has been particularly evident in studies aimed at developing inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are a family of enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases. The ability to design small molecules that selectively inhibit specific kinases has become a major focus of medicinal chemistry efforts. The structural features of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, including its amine groups and aromatic substituents, make it an attractive candidate for modulating kinase activity. Recent studies have demonstrated its utility in generating lead compounds that exhibit inhibitory effects against certain kinases, highlighting its importance as a building block in drug discovery.
Moreover, the compound's relevance extends beyond enzyme inhibition. Its unique structural motif has been explored as a ligand for other biological targets, including receptors and ion channels. For instance, modifications based on this scaffold have shown promise in the development of molecules that interact with G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The ability to fine-tune binding properties through structural modifications makes (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine a valuable tool for exploring new therapeutic avenues.
The synthetic accessibility of this compound also contributes to its appeal in research settings. Modern synthetic methodologies have enabled efficient preparation of derivatives based on this core structure, allowing researchers to rapidly explore diverse chemical space. This accessibility is crucial for high-throughput screening campaigns and for generating libraries of compounds for experimental validation. The ease with which modifications can be introduced into the molecule also facilitates iterative optimization processes, essential for developing lead compounds with improved pharmacological profiles.
In conclusion, (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine (CAS no. 423738-40-3) represents a significant advancement in the realm of chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a versatile intermediate with broad applications in drug discovery and biochemical studies. As research continues to uncover new biological targets and therapeutic needs, compounds like this will remain indispensable tools for developing innovative solutions to complex medical challenges.
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